4-(4-{(Z)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}phenyl)morpholine
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Overview
Description
4-(4-{(Z)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}phenyl)morpholine is a complex organic compound that features a tetrazole ring, a hydrazone linkage, and a morpholine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{(Z)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}phenyl)morpholine typically involves multiple steps. One common approach is the condensation of 4-formylphenylmorpholine with 5-aminotetrazole under acidic conditions to form the hydrazone linkage. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-{(Z)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}phenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield tetrazole N-oxides, while reduction of the hydrazone linkage can produce hydrazine derivatives.
Scientific Research Applications
4-(4-{(Z)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}phenyl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-{(Z)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}phenyl)morpholine involves its interaction with specific molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, influencing their activity. The hydrazone linkage may also play a role in the compound’s biological activity by interacting with cellular components and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Tetrazol-5-yl)phenylboronic acid
- 5-Phenyl-1H-tetrazole
- 4-(1H-Tetrazol-5-yl)benzoic acid
Uniqueness
4-(4-{(Z)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}phenyl)morpholine is unique due to the combination of the tetrazole ring, hydrazone linkage, and morpholine ring in its structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15N7O |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C12H15N7O/c1-3-11(19-5-7-20-8-6-19)4-2-10(1)9-13-14-12-15-17-18-16-12/h1-4,9H,5-8H2,(H2,14,15,16,17,18)/b13-9- |
InChI Key |
GOGNLAVBTYAGTM-LCYFTJDESA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N\NC3=NNN=N3 |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC3=NNN=N3 |
Origin of Product |
United States |
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